molecular formula C21H17BrN4O2 B2943982 N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898412-68-5

N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2943982
CAS No.: 898412-68-5
M. Wt: 437.297
InChI Key: FMXIGGCTMBMDQO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolo[3,4-b]pyridine derivatives are known to exhibit a wide range of reactivities .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Research into pyrazolopyrimidine derivatives, including compounds structurally similar to N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, has shown promising anticancer and anti-inflammatory properties. For instance, a study detailed the synthesis of novel pyrazolopyrimidine derivatives, revealing their cytotoxic potential against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antimicrobial Activity

Another area of application is the development of antimicrobial agents. Compounds with the pyrazolo[3,4-b]pyridine moiety have been synthesized and evaluated for their antimicrobial efficacy. For example, a study conducted by Gad-Elkareem et al. (2011) synthesized derivatives that were tested in vitro for antimicrobial activities, highlighting the potential of such compounds in combating microbial infections (Gad-Elkareem et al., 2011).

Cytotoxicity Against Cancer Cells

Further research into pyrazolopyrimidine derivatives has shown their cytotoxicity against cancer cells, suggesting their utility in anticancer therapy. A study by Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, testing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential applications in cancer treatment (Hassan et al., 2014).

Fungicidal Properties

The synthesis of pyrazolo[1,5-a]pyrimidine analogues has also been explored for their fungicidal properties. Research by Huppatz (1985) described the synthesis of derivatives as structural analogues of carboxin, a systemic fungicide, showing high levels of activity in fungal growth assays (Huppatz, 1985).

Synthesis of Novel Derivatives

The versatility of pyrazolopyridine and pyrazolopyrimidine frameworks allows for the synthesis of a wide range of novel derivatives with potential biological activity. Studies like Morabia and Naliapara (2014) demonstrate the synthesis of novel compounds through one-pot reactions, underlining the chemical diversity and application potential of these compounds in scientific research (Morabia & Naliapara, 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2/c1-12-3-9-16(10-4-12)26-20-18(13(2)25-26)19(27)17(11-23-20)21(28)24-15-7-5-14(22)6-8-15/h3-11H,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXIGGCTMBMDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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